Product packaging for Diallyl sebacate(Cat. No.:CAS No. 3137-00-6)

Diallyl sebacate

Cat. No.: B1616216
CAS No.: 3137-00-6
M. Wt: 282.37 g/mol
InChI Key: NUVBFTZPEYQYGI-UHFFFAOYSA-N
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Description

Historical Perspectives on Diallyl Ester Chemistry and Polymerization Science

The academic investigation of diallyl esters and their polymerization behavior dates back to the 1940s. google.com Early research often centered on diallyl phthalate (B1215562) (DAP), which became a benchmark for understanding this class of compounds. google.comgoogle.com Scientists like W. Simpson provided detailed early reports on the polymerization characteristics of DAP. google.com

A significant challenge that defined early research was the inherent difficulty in polymerizing allylic compounds via standard free-radical processes compared to vinyl monomers. google.com This was attributed to degradative chain transfer, where a hydrogen atom is abstracted from the carbon adjacent to the double bond, forming a resonance-stabilized allyl radical. google.com This less reactive radical is slow to reinitiate polymerization, thus limiting the formation of high molecular weight polymers. researchgate.net Consequently, the polymerization of diallyl monomers was characterized by slow rates and the formation of oligomers or low-molecular-weight polymers in the initial stages. researchgate.netresearchgate.net

Despite these challenges, the ability of diallyl esters to form highly crosslinked, thermoset materials upon curing garnered significant interest. researchgate.net Researchers such as Oiwa and Matsumoto extensively studied the polymerization of various diallyl compounds, developing kinetic models to describe the phenomena of cyclopolymerization, gelation, and copolymerization. google.com These foundational studies established that intramolecular cyclization is a critical reaction pathway that competes with intermolecular propagation and crosslinking, influencing the final network structure and properties. researchgate.net

Evolution of Research Trajectories for Multifunctional Monomers

The field of polymer science has progressively moved from the synthesis of simple linear polymers to the design of complex, high-performance materials with tailored properties. mdpi.comemerald.com A key driver of this evolution is the use of multifunctional monomers—molecules possessing two or more reactive functional groups. fiveable.mersc.org Diallyl sebacate (B1225510) is a quintessential example of a multifunctional monomer, containing two polymerizable allyl groups.

The trajectory of research into multifunctional monomers has been toward creating advanced polymer networks with enhanced mechanical, thermal, and chemical characteristics. fiveable.me By increasing the number of reactive sites per monomer, researchers can generate highly branched and crosslinked three-dimensional structures. fiveable.me This architectural complexity is directly linked to improved material properties such as rigidity, thermal stability, and solvent resistance. fiveable.me

Modern polymer synthesis focuses on the precise control of polymer architecture. mdpi.com The strategic selection of multifunctional monomers allows for the engineering of materials for specific and demanding applications, from high-performance coatings and adhesives to advanced composites. emerald.comfiveable.me The goal is to create materials where multiple functionalities are integrated into a single system, leading to synergistic performance benefits. mdpi.com Research now includes developing new catalytic systems and processes to rapidly advance the synthesis of these highly functional materials through precise molecular and surface engineering. mdpi.com

Significance of Long-Chain Diallyl Esters in Polymer Science and Materials Engineering

Diallyl sebacate is classified as a long-chain aliphatic diallyl ester, a feature that imparts distinct properties to its polymers compared to those derived from short-chain or aromatic diallyl esters like diallyl phthalate. acs.org The "long-chain" designation generally refers to monomers containing ten or more carbon atoms in their backbone. acs.org The sebacic acid moiety in this compound provides a flexible, ten-carbon aliphatic segment between the two reactive allyl groups.

This long, hydrophobic alkyl chain is significant for several reasons. It can increase the hydrophobicity and thermal stability of the resulting polymer. The flexibility of the aliphatic chain can also be exploited to create more elastomeric materials. For instance, this compound has been incorporated into polymers like poly(methyl methacrylate) (PMMA), where its polymerization upon irradiation increases the material's softening point and renders it insoluble through crosslinking. researchgate.net

The study of long-chain diallyl esters is crucial for bridging the property gap between traditional polycondensates and semicrystalline polyolefins. acs.org The polymerization kinetics of these esters are also a subject of academic interest. The length of the dicarboxylic acid chain influences the tendency for intramolecular cyclization during polymerization.

Table 2: Comparative Cyclization Data for Diallyl Esters of Aliphatic Dicarboxylic Acids

Diallyl EsterCyclization Constant (Kc) at 60°CActivation Energy (kcal/mol)
This compound 1.2 22.2
Diallyl Adipate (B1204190) 2.5 -

Note: A higher cyclization constant (Kc) indicates a greater tendency for intramolecular ring formation during polymerization. The data shows that diallyl esters with shorter dicarboxylic acid chains tend to have higher Kc values.

The investigation into the polymerization of this compound, often as part of a broader study of diallyl esters, helps elucidate the fundamental principles of branched polymer formation and gelation. researchgate.net These studies contribute to the rational design of novel thermosetting resins, elastomers, and composite materials with tailored performance characteristics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H26O4 B1616216 Diallyl sebacate CAS No. 3137-00-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3137-00-6

Molecular Formula

C16H26O4

Molecular Weight

282.37 g/mol

IUPAC Name

bis(prop-2-enyl) decanedioate

InChI

InChI=1S/C16H26O4/c1-3-13-19-15(17)11-9-7-5-6-8-10-12-16(18)20-14-4-2/h3-4H,1-2,5-14H2

InChI Key

NUVBFTZPEYQYGI-UHFFFAOYSA-N

SMILES

C=CCOC(=O)CCCCCCCCC(=O)OCC=C

Canonical SMILES

C=CCOC(=O)CCCCCCCCC(=O)OCC=C

Other CAS No.

3137-00-6

Origin of Product

United States

Synthetic Methodologies and Reaction Kinetics for Diallyl Sebacate

Esterification Pathways for Diallyl Sebacate (B1225510) Synthesis

The primary method for synthesizing diallyl sebacate is through the esterification of sebacic acid with allyl alcohol. This process can be achieved through several pathways, each with distinct advantages and conditions.

Acid-Catalyzed Esterification Processes

Conventional synthesis of this compound often employs acid catalysts to facilitate the esterification reaction between sebacic acid and allyl alcohol. atamanchemicals.com This method is a common laboratory and industrial approach for producing various esters. commonorganicchemistry.com Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) are typically used. The reaction is generally conducted under reflux conditions, and the continuous removal of water, a byproduct of the reaction, is crucial to shift the equilibrium towards the formation of the this compound product.

The general reaction is as follows: HOOC-(CH₂)₈-COOH (Sebacic Acid) + 2 CH₂=CHCH₂OH (Allyl Alcohol) ⇌ CH₂=CHCH₂OOC-(CH₂)₈-COOCH₂CH=CH₂ (this compound) + 2 H₂O

One of the challenges in this process is that the esterification can be an equilibrium-limited reaction. chemistrysteps.com To achieve high conversion rates, an excess of one reactant, typically allyl alcohol, is used, and water is continuously removed from the reaction mixture. chemistrysteps.com However, even with optimization of reaction conditions such as temperature, time, and reactant ratios, the yield for the synthesis of this compound via this method can be moderate, with reports of approximately 60% yield. nih.gov

Enzymatic Synthesis Approaches

Enzymatic synthesis presents a greener alternative to traditional acid-catalyzed methods. smolecule.com Lipases, such as those from Candida antarctica (Novozym 435), are effective biocatalysts for the esterification of dicarboxylic acids like sebacic acid. researchgate.netresearchgate.net This approach offers several benefits, including high selectivity, milder reaction conditions, and reduced environmental impact due to the avoidance of harsh acids and solvents. researchgate.net

Studies on the enzymatic synthesis of other sebacate diesters, such as dioctyl sebacate, have demonstrated high conversions (close to 100%) and high diester percentages (>90%) in solvent-free systems. researchgate.net Key parameters influencing the efficiency of enzymatic synthesis include the choice of lipase, enzyme concentration, reaction temperature, and the molar ratio of reactants. researchgate.net For instance, the optimal conditions for dioctyl sebacate synthesis were found to be a temperature of 100°C, 5 wt.% of Novozym 435, and a sebacic acid to octanol (B41247) molar ratio of 1:5. researchgate.net The removal of water is also critical in enzymatic synthesis to drive the reaction towards product formation. researchgate.net While specific data for this compound is limited, the principles from related enzymatic esterifications are highly applicable.

Advanced Industrial Synthesis Protocols and Scalability Studies

For industrial-scale production, efficiency, cost-effectiveness, and product purity are paramount. Advanced synthesis protocols often focus on continuous-flow systems and solvent-free conditions to minimize environmental impact and reduce costs. While specific large-scale industrial protocols for this compound are not extensively detailed in the public domain, principles from the synthesis of similar esters, like dioctyl sebacate, can be inferred. google.com

One patented approach for a related plasticizer involves a multi-step process that includes esterification followed by neutralization, reduced-pressure distillation, adsorption, and press filtration to achieve a high-purity product. google.com In such processes, using an excess of the alcohol allows for the azeotropic removal of water, which shortens the reaction time and saves energy. google.com

Scalability studies are crucial for transitioning from laboratory to industrial production. These studies often reveal challenges not apparent at a smaller scale, such as maintaining consistent reaction conditions and achieving high yields. acs.org For example, scaling up a synthesis can sometimes lead to a decrease in yield if parameters are not carefully re-optimized. acs.org The development of scalable processes for compounds like this compound is essential for their commercial viability in applications such as polymer production. researchgate.net

Reaction Kinetics and Mechanistic Investigations of this compound Formation

Understanding the kinetics and mechanism of this compound formation is fundamental for process optimization and control.

Kinetic Modeling of Esterification Reactions

The esterification of carboxylic acids is often modeled as a second-order reaction. Kinetic studies of similar esterification reactions, such as acetic acid with ethanol, show that the reaction rate is influenced by temperature and the molar ratio of the reactants. For the synthesis of this compound, kinetic models would describe the rate of formation as a function of the concentrations of sebacic acid, allyl alcohol, and the catalyst.

A general rate law for an acid-catalyzed esterification can be expressed as: Rate = k [Sebacic Acid]^a [Allyl Alcohol]^b [Catalyst]^c

Where 'k' is the rate constant and 'a', 'b', and 'c' are the reaction orders with respect to each component. Determining these parameters experimentally allows for the development of a predictive kinetic model. scielo.brrsc.org Such models are invaluable for reactor design and for determining the optimal operating conditions to maximize yield and minimize reaction time. ptb.de

Influence of Catalysts and Reaction Parameters on Synthesis Efficiency

The efficiency of this compound synthesis is significantly impacted by the choice of catalyst and various reaction parameters.

Catalysts:

Acid Catalysts: Homogeneous acid catalysts like sulfuric acid increase the reaction rate but can also lead to side reactions and corrosion issues. frontiersin.org The concentration of the acid catalyst is a critical parameter; higher concentrations generally lead to faster rates but can also promote unwanted side reactions.

Enzymatic Catalysts: Lipases offer high selectivity under mild conditions. researchgate.net The catalytic activity is dependent on the specific enzyme and its immobilization. researchgate.net

Other Catalysts: Titanate esters have been used as catalysts in the synthesis of other sebacate esters, demonstrating the potential for alternative catalytic systems. google.com Organotin compounds have also been investigated to suppress color formation in acid-catalyzed esterifications. google.com

Reaction Parameters:

Temperature: Increasing the reaction temperature generally increases the reaction rate. However, for enzymatic synthesis, there is an optimal temperature beyond which the enzyme may denature and lose activity. researchgate.netmdpi.com For acid-catalyzed reactions, excessively high temperatures can lead to degradation and side reactions. frontiersin.org

Molar Ratio of Reactants: An excess of allyl alcohol is typically used to shift the equilibrium towards the product side and maximize the conversion of the more valuable sebacic acid.

Water Removal: Continuous removal of water is essential to drive the reversible esterification reaction to completion. chemistrysteps.com This is often achieved using a Dean-Stark apparatus in laboratory settings or through azeotropic distillation in industrial processes. google.com

Reaction Time: The reaction time required to reach equilibrium or a desired conversion level is dependent on the other reaction parameters. Kinetic studies help in determining the optimal reaction time. researchgate.net

The following table summarizes the influence of various parameters on the synthesis of sebacate esters, providing insights applicable to this compound production.

ParameterEffect on Synthesis EfficiencyNotes
Catalyst Type Strong acids increase rate but can cause side reactions. Enzymes are selective but may have lower thermal stability.The choice depends on desired purity, cost, and environmental considerations. researchgate.netgoogle.comgoogle.com
Catalyst Conc. Higher concentration generally increases the reaction rate up to a certain point.Optimization is needed to balance rate and selectivity.
Temperature Increases reaction rate, but high temperatures can lead to degradation or enzyme denaturation.Optimal temperature depends on the catalytic system used. researchgate.net
Molar Ratio Excess alcohol shifts equilibrium towards ester formation, increasing conversion.A common strategy to maximize the yield of the ester.
Water Removal Crucial for driving the reversible reaction to completion.Techniques include azeotropic distillation or the use of molecular sieves. researchgate.net

Purification Techniques for this compound Monomer in Research Settings

The isolation and purification of this compound monomer are critical steps following its synthesis to ensure high purity for subsequent polymerization or other applications. In a research context, the crude product from esterification typically contains unreacted starting materials, such as sebacic acid and allyl alcohol, acidic catalysts, and potential byproducts. ekb.eggoogle.com Various laboratory-scale techniques are employed to remove these impurities, primarily including distillation, extraction and washing, and chromatography.

Common Impurities in Crude this compound

The primary impurities that need to be removed from the crude this compound monomer mixture include:

Unreacted Starting Materials: Sebacic acid and excess allyl alcohol.

Catalysts: Acid catalysts like p-toluenesulfonic acid or sulfuric acid are often used in esterification and must be neutralized and removed. ekb.eg

Byproducts: Water formed during the esterification reaction and byproducts from potential side reactions.

Solvents: Organic solvents used during the synthesis or extraction steps.

Distillation

Vacuum distillation is a highly effective method for purifying this compound, taking advantage of its relatively high boiling point compared to most impurities like residual allyl alcohol. google.com By reducing the pressure, the boiling temperature of the monomer is lowered, preventing thermal degradation. sciencemadness.org

Research findings indicate that related diallyl esters can be significantly purified using this method. For instance, vacuum distillation of diallyl adipate (B1204190) at 0.5 kPa and 120–130°C increased its purity from 92% to 99%. this compound has a reported boiling point of 163°C at a pressure of 0.4 kPa (approximately 3 mmHg), making it a suitable candidate for purification by vacuum distillation. scribd.com The process involves heating the crude monomer under reduced pressure, allowing the more volatile components to evaporate first, followed by the distillation of the pure this compound.

Table 1: Distillation Parameters for Diallyl Esters

CompoundPressure (kPa)Boiling Point (°C)Purity Improvement
Diallyl Adipate 0.5120–13092% to 99%
This compound scribd.com0.4163-
Diallyl Phthalate (B1215562) scribd.com0.55161-

Washing and Extraction

A fundamental step in the work-up of crude this compound is washing the organic mixture with aqueous solutions to remove water-soluble impurities. This multi-step process often precedes final purification by distillation.

Neutralization: The crude product is first washed with a basic solution, such as sodium bicarbonate or sodium carbonate, to neutralize and remove any residual acidic catalyst.

Water Washing: Subsequent washing with water or a brine solution removes unreacted water-soluble starting materials and any salts formed during neutralization. ekb.eggoogle.com

Drying: The washed organic layer is then dried using an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate to remove dissolved water before the final purification step.

In some procedures, liquid-liquid extraction is employed. For example, solvents like acetonitrile (B52724) can be used to extract the plasticizer from a mixture, which is then purified further. chrom-china.com

Chromatography

For achieving very high purity, particularly in small-scale research settings, column chromatography is a valuable technique. sciencemadness.org While specific detailed studies on the column chromatography of this compound are not prevalent, methods used for similar compounds provide a strong basis for its purification.

Flash chromatography using a silica (B1680970) gel stationary phase is a common choice. nih.gov The separation is based on the differential adsorption of the components in the mixture to the silica gel. A solvent system, or eluent, is passed through the column to carry the components at different rates. For esters like this compound, a non-polar/polar solvent mixture is typically used.

A study on the purification of diglycidyl sebacate, a derivative of this compound, successfully used flash chromatography on silica gel with a 3:1 hexane:ethyl acetate (B1210297) eluent, achieving a 70% purified yield. nih.gov This suggests a similar system would be effective for this compound. The progress of the separation is monitored by techniques like Thin-Layer Chromatography (TLC).

Table 2: Chromatographic Purification Data for a Related Sebacate Derivative

CompoundTechniqueStationary PhaseEluent System
Diglycidyl Sebacate nih.govFlash ChromatographySilica GelHexane:Ethyl Acetate (3:1)

The purity of the final this compound monomer is typically verified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). chrom-china.commdpi.com

Homopolymerization and Network Formation of Diallyl Sebacate

Free Radical Polymerization Mechanisms

The homopolymerization of diallyl sebacate (B1225510) proceeds via a free-radical mechanism, a common method for polymerizing vinyl and allyl compounds. byjus.comfiveable.me This process is initiated by the decomposition of a radical initiator, which generates free radicals that then react with the allyl groups of the monomer to start the polymer chain. byjus.comlibretexts.org

The choice of initiator system significantly impacts the kinetics of diallyl sebacate polymerization. Initiators are compounds that generate free radicals upon thermal or photochemical decomposition, thereby initiating the polymerization process. libretexts.org Commonly used initiators for the polymerization of allyl esters include peroxides, such as benzoyl peroxide (BPO), and azo compounds. researchgate.netresearchgate.net

The concentration and type of initiator directly influence the rate of polymerization. vscht.cz For instance, in the free-radical polymerization of diallyl terephthalate (B1205515) (DAT), a structurally related monomer, initiators like dicyclohexyl peroxydicarbonate (CHPC) and benzoyl peroxide (BPO) have been studied across a range of temperatures. researchgate.net The rate of polymerization generally increases with higher initiator concentrations, as this leads to a greater number of initial radicals. vscht.cz However, the efficiency of these initiators can be affected by the reaction temperature and the solvent used. researchgate.netscielo.br

The kinetics of polymerization are also influenced by diffusion limitations, especially at higher conversions, a phenomenon known as the gel effect. rsc.org As the polymer network forms, the viscosity of the system increases, which can trap radicals and reduce the termination rate, leading to an acceleration of the polymerization rate. rsc.org

Table 1: Initiator Systems and Their Effects on Polymerization

Initiator SystemTemperature Range (°C)Key Observations on Polymerization Kinetics
Benzoyl Peroxide (BPO)60 - 110Commonly used for diallyl esters; rate is dependent on concentration. researchgate.netresearchgate.net
Dicyclohexyl Peroxydicarbonate (CHPC)50 - 70Effective at lower temperatures compared to BPO. researchgate.net
Potassium Persulfate (KPS)70Water-soluble initiator, primarily used in emulsion polymerization. scielo.br
Tert-butyl hydroperoxide/Ascorbic acid (TBHP/AsAc)70Redox initiator system that can increase the rate of droplet nucleation in miniemulsion polymerization. scielo.br

A significant characteristic of allyl polymerization is the occurrence of degradative chain transfer. researchgate.net This process involves the abstraction of a hydrogen atom from the allylic position of a monomer molecule by a growing polymer radical. researchgate.netchimia.ch This results in the formation of a stable, less reactive allyl radical, which is less likely to initiate a new polymer chain, thereby slowing down the polymerization rate and limiting the molecular weight of the resulting polymer. researchgate.nettaylorandfrancis.com

Initiator Systems and Their Influence on Polymerization Kinetics

Cyclopolymerization Behavior of this compound

This compound exhibits a strong tendency to undergo cyclopolymerization, an intramolecular reaction where a growing polymer chain containing a pendant double bond reacts with that double bond to form a cyclic structure within the polymer backbone. researchgate.netresearchgate.net This process is a key feature of the polymerization of diallyl esters and significantly affects the final network structure. researchgate.net

The efficiency of cyclization is quantified by the intramolecular cyclization constant (Kc), which is the ratio of the rate constant for intramolecular cyclization to the rate constant for intermolecular propagation. researchgate.net A higher Kc value indicates a greater tendency for cyclization.

Studies on a series of diallyl esters of aliphatic dicarboxylic acids have shown that the length of the chain separating the two allyl groups influences the cyclization constant. For this compound, the relatively long and flexible sebacoyl chain allows for the formation of stable cyclic structures. Research has indicated that this compound has a lower cyclization constant compared to diallyl esters with shorter chains like diallyl oxalate (B1200264), suggesting that the longer chain may lead to a lower probability of the reactive sites coming into proximity for cyclization.

Table 2: Cyclization Constants for Various Diallyl Esters

Diallyl EsterCyclization Constant (Kc) at 60°CResidual Unsaturation
Diallyl Oxalate3.6Low
Diallyl Malonate3.2Moderate
Diallyl Adipate (B1204190)2.5Moderate
This compound1.2High
Source: Adapted from kinetic studies on diallyl esters of aliphatic dicarboxylic acids.

Factors influencing cyclization efficiency include monomer concentration, temperature, and the nature of the solvent. wikipedia.org Higher monomer concentrations tend to favor intermolecular propagation over intramolecular cyclization.

The formation of cyclic structures within the polymer network of this compound has been investigated using various analytical techniques. Spectroscopic methods, such as Fourier-transform infrared (FTIR) spectroscopy, can be used to monitor the disappearance of the allyl double bonds, providing insight into the extent of both polymerization and cyclization. researchgate.netgoogleapis.com

The presence of these cyclic structures significantly impacts the properties of the resulting polymer. It leads to a more compact and less flexible network structure compared to a purely cross-linked polymer. researchgate.net The formation of these intramolecular rings is a crucial aspect of the pre-gel stage of polymerization and influences the point at which the system transitions from a viscous liquid to a solid gel. researchgate.nettandfonline.comresearchgate.net Studies have shown that a significant number of cycles are formed even at the early stages of polymerization. researchgate.nettandfonline.com

Mathematical models and computer simulations have been employed to better understand the complex kinetics and structural evolution during the cyclopolymerization of diallyl monomers. nih.govscirp.orgnih.gov Monte Carlo simulations have been used to model the free-radical polymerization of tetrafunctional monomers like diallyl esters, taking into account both intramolecular cyclization and intermolecular cross-linking. researchgate.nettandfonline.com

These models help to predict the evolution of the polymer structure, including the distribution of cyclic structures and the onset of gelation. tandfonline.com Theoretical studies using density functional theory (DFT) have also been used to investigate the mechanisms of cyclization and competing reactions, such as hydrogen abstraction, providing insights into the relative activation barriers for different reaction pathways. nih.govresearchgate.net These computational approaches are valuable for understanding how monomer structure and reaction conditions influence the final polymer architecture. nih.govscirp.org

Characterization of Cyclic Structure Formation within Polymer Networks

Gelation Phenomena in this compound Polymerization

Gelation is a critical phenomenon in the polymerization of polyfunctional monomers like this compound, marking the transition from a liquid state (sol) to a solid-like gel. tripod.com This transition is characterized by the formation of a continuous, sample-spanning polymer network. tripod.com

The polymerization process of composite resins, which share mechanistic similarities with this compound, occurs in three primary phases: pre-gel, gel point, and post-gel. nih.gov During the pre-gel stage, the material is predominantly composed of linear polymer chains and can flow and undergo molecular rearrangement to compensate for shrinkage forces. nih.gov As polymerization advances, the viscosity of the resin increases, and it transitions from a flowable state to a viscous state, marking the establishment of the gel point. nih.gov In the subsequent post-gel phase, the material develops a high modulus of elasticity, loses its ability to flow, and is characterized by a predominance of cross-links in the polymer structure. nih.gov

The point of gelation is critical as it signifies the onset of insoluble polymer formation. In the polymerization of the structurally similar diallyl phthalate (B1215562), gel formation occurs at approximately 25% conversion. researchgate.net Before this point, the polymer exists as a linear or lightly branched unsaturated structure known as the β-polymer. researchgate.net The conversion level at which gelation begins can be influenced by reaction conditions such as temperature. researchgate.net For instance, in the bulk polymerization of diallyl phthalate initiated by benzoyl peroxide, the conversion before gelation increases from 25% at 80°C to 45% at 220°C. researchgate.net

The pre-gel stage is crucial for mitigating internal stresses that arise from volumetric shrinkage during polymerization. trivenidental.com In this phase, the reactive species can rearrange themselves without generating significant internal and interfacial stresses. trivenidental.com However, once the gel point is passed, the partially set resin can no longer deform plastically to accommodate shrinkage, leading to the generation of tensile stresses. trivenidental.com Techniques that prolong the pre-gel phase, such as using low-intensity light for initiation in photopolymerization, can allow for more viscous flow and better adaptation of the material. simonedeliperi.com

The kinetics of gelation can be complex, with factors such as monomer depletion, volume contraction, and initiator depletion influencing the critical conversion at the gel point. itu.edu.tr Theoretical models have been developed to describe the nucleation and growth of the gel molecule using kinetic differential rate equations. itu.edu.tr

The transition from a liquid sol to a solid gel involves a significant evolution of the polymer structure. Initially, the polymerization of diallyl monomers leads to the formation of linear or branched polymer chains. As the reaction proceeds, these chains become crosslinked, leading to the formation of a three-dimensional network.

The evolution of the network structure can be understood by considering the changes in molecular connectivity. At the gel point, a single, macroscopic molecule spans the entire system, coexisting with a soluble (sol) fraction. Beyond the gel point, the gel fraction grows at the expense of the sol fraction. In the case of diallyl phthalate polymerization, after the onset of gelation at about 25% conversion, the concentration of the soluble β-polymer decreases rapidly as the content of the crosslinked γ-polymer increases. researchgate.net

The process of gelation involves the growth of connected structures within the material, correlating molecular motion over increasingly larger distances. tripod.com As the gel point is approached, the internal size distribution of the polymer structures broadens, and the maximum correlation length diverges to an infinite size at the gel point. tripod.com This long-range connectivity is responsible for the dramatic changes in physical properties, particularly the rheological behavior, observed at gelation. tripod.com

Studies on analogous systems, such as the gelation of polyisocyanopeptide polymers, reveal that the formation of larger structures is linked to the formation of cross-links or bundles. uq.edu.au Molecular rearrangements within the gel structure can continue long after the initial gel setting, indicating a persistent evolution of the network's viscoelastic properties. uq.edu.au Similarly, in responsive hydrogels, the structural evolution during a volume phase transition has been shown to be a two-stage process, involving the formation of collapsed clusters at the periphery followed by a slower transformation into a more uniform globule. nih.gov This highlights the complex and dynamic nature of structural changes occurring during and after gelation.

Conversion at Gel Point and Pre-Gel Stage Analysis

Crosslinking Density and Network Architecture Development

The crosslinking density is a fundamental parameter that defines the architecture and properties of the polymer network formed from this compound. It refers to the number of effective crosslinks per unit volume of the polymer. The development of this network architecture is a direct consequence of the polymerization and crosslinking reactions.

The architecture of the polymer network, including the crosslinking density, has a profound impact on the material's mechanical properties. A higher crosslinking density generally leads to a stiffer material with a higher modulus. The relationship between the internal structure on a small scale and the macroscopic mechanical properties is a key area of study. mdpi.com A well-distributed network of crosslinking centers and a compact entanglement of polymer chains can enable the network to store more energy, resulting in enhanced mechanical properties. mdpi.com

Copolymerization Studies of Diallyl Sebacate

Reactivity Ratios in Diallyl Sebacate (B1225510) Copolymerization Systems

The reactivity of diallyl monomers in radical polymerization is significantly influenced by a competition between intermolecular propagation (leading to chain growth and branching) and intramolecular cyclization. While specific monomer reactivity ratios (r₁, r₂) for diallyl sebacate copolymerization with common vinyl monomers are not extensively reported in publicly available literature, kinetic studies on the homopolymerization of diallyl esters provide critical insights into their relative reactivity through the determination of the cyclization constant (K_c). The K_c value represents the ratio of the rate of intramolecular cyclization to the rate of bimolecular propagation.

A comparative study of diallyl esters of various aliphatic dicarboxylic acids reveals that the length of the aliphatic chain between the allyl groups plays a pivotal role in the tendency for cyclization. As the chain length increases, the likelihood of the pendant allyl radical on a growing chain encountering its partner double bond on the same monomer unit decreases, thus reducing the cyclization constant.

For this compound, the long C10 chain results in a significantly lower K_c value compared to diallyl esters with shorter chains, such as diallyl oxalate (B1200264) or diallyl malonate. This indicates that this compound has a lower propensity to form cyclic structures during polymerization. Consequently, it is more likely to engage in intermolecular crosslinking reactions, which is a key characteristic for its function as a network former. The high residual unsaturation observed in this compound polymers further supports its reduced tendency for cyclization compared to other diallyl esters.

Table 1: Comparative Kinetic Parameters for Diallyl Esters in Radical Polymerization at 60°C

CompoundDicarboxylic Acid ChainCyclization Constant (Kc, mol/L)Residual Unsaturation
Diallyl Oxalate (DAO)-(CO)₂-3.6Low
Diallyl Malonate (DAM)-CH₂(CO)₂-3.2Moderate
Diallyl Adipate (B1204190) (DAA)-(CH₂)₄(CO)₂-2.5Moderate
This compound (DAS) -(CH₂)₈(CO)₂- 1.2 High

This table is generated based on data from a kinetic study comparing diallyl esters of aliphatic dicarboxylic acids.

The low cyclization constant for DAS suggests that in copolymerization systems, its allyl groups are more available for reaction with other monomer radicals, promoting the formation of crosslinks between polymer chains rather than intramolecular loops.

Copolymerization with Vinyl Monomers

This compound can be copolymerized with a range of vinyl monomers to modify the properties of the resulting polymers. Its primary role in these systems is to introduce crosslinks, transforming linear or branched polymers into insoluble, thermoset networks.

This compound has been effectively used to crosslink poly(methyl methacrylate) (PMMA), a polymer that typically undergoes chain scission and degradation when exposed to ionizing radiation. researchgate.net When this compound is incorporated into PMMA, for instance as a plasticizer, subsequent exposure to radiation initiates the polymerization of the diallyl ester. researchgate.net

The process is believed to be initiated primarily by radicals formed on the PMMA chains by the radiation. These radicals act as junction points, grafting the polymerizing this compound chains to the PMMA backbone and creating a crosslinked network. researchgate.net This incorporation renders the normally soluble PMMA insoluble. Research has shown that the gel fraction (the insoluble portion of the polymer) in such systems significantly exceeds the initial weight fraction of the this compound, providing clear evidence that the PMMA chains have become chemically integrated into the crosslinked allyl network. researchgate.net However, the properties are dependent on the this compound concentration and the radiation dose; beyond an optimal dose, degradation of the PMMA segments can occur once the allyl monomer is depleted. researchgate.net

This compound is also utilized in copolymer systems with other esters, including vinyl esters and unsaturated polyesters, to create materials with tailored properties. google.comajchem-a.com In these applications, this compound functions as a reactive crosslinking comonomer. For instance, this compound can be mixed with unsaturated polyester (B1180765) resins, such as those formed from the esterification of diols (e.g., diethylene glycol) with a combination of saturated (e.g., sebacic acid) and unsaturated (e.g., fumaric acid) dicarboxylic acids. google.com

Upon curing, typically with a free-radical initiator like benzoyl peroxide and heat, the this compound copolymerizes with the unsaturated sites in the polyester backbone. google.com This process yields a crosslinked thermoset material. A notable example is a formulation combining 10 parts of this compound with 10 parts of an unsaturated polyester resin derived from diethylene glycol, fumaric acid, and sebacic acid. When cured by baking, this mixture forms a clear, flexible, and infusible film, demonstrating the effective integration of DAS into the polyester network to create a functional material. google.com

Integration with Methacrylate-Based Polymers (e.g., Poly(methyl methacrylate)) for Crosslinking

Development of Multifunctional Copolymers with this compound Units

The incorporation of this compound units into a polymer backbone is a strategy for developing multifunctional copolymers. The this compound monomer contributes at least two key functionalities: the crosslinking capability of its two allyl groups and the flexibility imparted by its long, linear aliphatic chain.

An example of this is the creation of complex thermoset resins. This compound can be copolymerized with multifunctional unsaturated alkyd resins to produce hard, clear castings or flexible sheets. google.com For example, a resin can be synthesized by esterifying a diol like diethylene glycol with two different diacids, one unsaturated (fumaric acid) and one saturated (sebacic acid), in a specific molar ratio (e.g., 4:1 fumaric to sebacic). This creates a polyester with controlled unsaturation. When this resin is mixed with this compound and a peroxide initiator, a copolymerization reaction occurs upon heating. google.com

The resulting material is a multifunctional copolymer network where the properties are determined by the combination of all components. The this compound provides crosslinking, while the flexible sebacic acid units within both the polyester and the this compound contribute to the flexibility of the final product. The rigid fumaric acid units contribute to the hardness and thermal stability of the thermoset material. By adjusting the ratios of these components, a spectrum of materials from hard castings to flexible films can be achieved. google.com

Influence of Copolymer Composition on Network Formation and Properties

The composition of a copolymer containing this compound has a profound influence on the process of network formation and the final properties of the crosslinked material. The concentration of this compound directly dictates the potential crosslink density of the network. studysmarter.co.uk

During the free-radical polymerization of a divinyl monomer like this compound, network formation is a complex process that often deviates from ideal theories due to the occurrence of intramolecular cyclization. researchgate.net However, as established by its low cyclization constant (K_c = 1.2 mol/L), this compound has a lower tendency to form ineffective intramolecular loops compared to diallyl esters with shorter spacers. This characteristic favors the formation of a more uniform and effective crosslinked network.

The concentration of this compound in the monomer feed directly affects the properties of the resulting network.

Low DAS Concentration : At lower concentrations, this compound acts as a crosslinker, connecting primary chains of the main comonomer (e.g., methyl methacrylate (B99206) or a vinyl ester). This leads to the formation of a gel and increases the molecular weight, stiffness, and thermal stability of the material. researchgate.netstudysmarter.co.uk

High DAS Concentration : As the concentration of this compound increases, the crosslink density becomes higher. This typically results in a material with increased hardness and solvent resistance. However, the long, flexible sebacate chain (-(CH₂)₈-) can simultaneously impart internal plasticization, potentially leading to a more flexible thermoset than one crosslinked with a shorter, more rigid divinyl monomer.

Table of Compound Names

Abbreviation / Common NameChemical Name
This compound (DAS)Di-2-propen-1-yl decanedioate
Poly(methyl methacrylate) (PMMA)Poly(methyl 2-methylpropenoate)
Diallyl Oxalate (DAO)Di-2-propen-1-yl ethanedioate
Diallyl Malonate (DAM)Di-2-propen-1-yl propanedioate
Diallyl Adipate (DAA)Di-2-propen-1-yl hexanedioate
Fumaric Acid(2E)-But-2-enedioic acid
Sebacic AcidDecanedioic acid
Diethylene Glycol2,2'-Oxydi(ethan-1-ol)
Benzoyl PeroxideDibenzoyl peroxide
Vinyl Acetate (B1210297)Ethenyl acetate

Advanced Polymer and Material Characterization of Diallyl Sebacate Derivatives

Spectroscopic Analysis of Polymer Structure and Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the definitive structural analysis of organic molecules, including diallyl sebacate (B1225510) and its polymers. measurlabs.com Both ¹H and ¹³C NMR provide unambiguous data on the molecular framework, confirming the identity and connectivity of atoms. numberanalytics.comslideshare.net

In the ¹H NMR spectrum of the diallyl sebacate monomer, distinct signals corresponding to the different types of protons are observed. The vinyl protons of the allyl groups typically appear in the δ 5.0-6.0 ppm region, while the methylene (B1212753) protons adjacent to the oxygen atom (–O–CH₂–) are found further downfield compared to the methylene groups within the sebacate backbone (δ 1.3-2.4 ppm).

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. numberanalytics.com The spectrum shows characteristic signals for the carbonyl carbon of the ester group, the sp² carbons of the allyl double bond, and the sp³ carbons of the methylene groups.

During the polymerization of this compound, a key structural feature that emerges is the formation of cyclic structures through an intramolecular cyclization step, which competes with linear chain propagation. This process is known as cyclopolymerization. NMR is a powerful technique for quantifying the degree of cyclization. The disappearance of the signals corresponding to the vinyl protons and the appearance of new signals for the saturated methylene groups in the newly formed rings provide direct evidence of polymerization and cyclization. amazonaws.com By carefully integrating the signals of the residual unsaturated allyl groups against those of the polymer backbone, the extent of reaction and the proportion of cyclized units can be determined. sigmaaldrich.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound and its Polymer Note: Exact chemical shifts (δ) can vary based on the solvent and spectrometer frequency.

Assignment Monomer (this compound) Poly(this compound)
¹H NMR
Sebacate CH₂ (internal)~1.31 ppm nih.govBroad signals ~1.3-1.7 ppm
Sebacate CH₂ (α to C=O)~2.35 ppm nih.govBroad signals ~2.3-2.5 ppm
Allyl CH₂ (–O–CH₂–)~4.5-4.6 ppmSignals incorporated into polymer backbone
Allyl CH (–CH=CH₂)~5.8-6.0 ppmSignificantly reduced or absent
Allyl CH₂ (=CH₂)~5.2-5.4 ppmSignificantly reduced or absent
¹³C NMR
Sebacate CH₂ (internal)~25-29 ppm~25-30 ppm
Sebacate CH₂ (α to C=O)~34 ppm~34 ppm
Allyl CH₂ (–O–CH₂–)~65 ppm~65-70 ppm (incorporated)
Allyl CH₂ (=CH₂)~118 ppmSignificantly reduced or absent
Allyl CH (–CH=)~132 ppmSignificantly reduced or absent
Ester Carbonyl (C=O)~173 ppm~172-174 ppm amazonaws.com

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule and to monitor the progress of a chemical reaction. piketech.com The FTIR spectrum of this compound exhibits characteristic absorption bands that serve as fingerprints for its key structural components. nih.gov

Key vibrational bands for this compound include:

C=O Stretching: A strong, sharp peak typically around 1740 cm⁻¹, characteristic of the ester functional group. nih.gov

C=C Stretching: A peak of variable intensity around 1645 cm⁻¹, indicating the presence of the allyl double bond.

C-O Stretching: Strong absorptions in the 1150-1250 cm⁻¹ region, corresponding to the C-O bonds of the ester linkage.

=C-H Bending: Out-of-plane bending vibrations for the vinyl group are observed in the 910-990 cm⁻¹ region.

C-H Stretching: Aliphatic C-H stretching from the sebacate and allyl methylene groups appear just below 3000 cm⁻¹ (e.g., 2850-2930 cm⁻¹). researchgate.net

FTIR is particularly valuable for real-time reaction monitoring of the polymerization of this compound. researchgate.netadhesivesmag.com By using an in-situ probe, such as an Attenuated Total Reflectance (ATR) accessory, spectra can be collected at regular intervals throughout the reaction. shimadzu.comspectroscopyonline.com The polymerization process can be tracked by observing the decrease in the intensity of the peaks associated with the allyl groups (e.g., C=C stretch at ~1645 cm⁻¹ and =C-H bend at ~910-990 cm⁻¹), as these unsaturated bonds are consumed to form the saturated polymer backbone. shimadzu.comyoutube.com This allows for the determination of reaction kinetics and endpoints without the need for sample removal. adhesivesmag.com

Table 2: Key FTIR Absorption Bands for this compound Analysis

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Significance in Analysis
~2930, 2850C-H StretchAliphatic (CH₂)Confirms hydrocarbon backbone of sebacate. researchgate.net
~1740C=O StretchEsterConfirms ester linkage, remains constant during polymerization. nih.gov
~1645C=C StretchAlkene (Allyl)Monitors consumption of monomer during polymerization. shimadzu.com
~1150-1250C-O StretchEsterConfirms ester linkage.
~990, 910=C-H BendAlkene (Allyl)Provides a secondary signal to monitor monomer consumption.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which typically corresponds to electronic transitions within chromophores. sci-hub.se While simple, non-conjugated alkenes like the allyl groups in this compound are not strong UV absorbers, they do exhibit weak absorption at wavelengths below 200 nm. researchgate.net

The primary application of UV-Vis spectroscopy in this context is to monitor the disappearance of unsaturation during polymerization. mdpi.com By selecting a suitable wavelength in the far-UV region, the concentration of the remaining allyl groups can be tracked over time. The absorbance is proportional to the concentration of the chromophore (the C=C bond) in the sample. As the polymerization proceeds and the double bonds are consumed, the absorbance at the selected wavelength will decrease. This method can be used for quantitative analysis to determine reaction kinetics, similar to FTIR, provided a suitable solvent that is transparent in the far-UV region is used. researchgate.netyoutube.com

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Reaction Monitoring

Chromatographic Techniques for Purity and Molecular Weight Distribution

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound and its polymers, chromatographic methods are essential for assessing monomer purity, identifying degradation products, and quantifying residual monomer content.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. medistri.swiss It is an ideal method for assessing the purity of volatile and semi-volatile compounds like the this compound monomer. nih.gov A sample is injected into the GC, where it is vaporized and separated into its individual components based on their boiling points and interactions with the column's stationary phase. medistri.swiss Each separated component then enters the mass spectrometer, which provides a mass spectrum—a unique fragmentation pattern that acts as a molecular fingerprint, allowing for definitive identification. medistri.swiss This allows for the detection and identification of impurities from the synthesis process, such as residual allyl alcohol or sebacic acid.

GC-MS is also a critical tool for studying the degradation of this compound-based polymers. morressier.com Techniques like Pyrolysis-GC-MS, where the polymer is heated to a high temperature in an inert atmosphere, break the material down into smaller, volatile fragments. These fragments are then separated and identified by GC-MS. The analysis of these degradation products provides insight into the polymer's thermal stability and decomposition pathways. researchgate.net For polyesters, common degradation products can include alcohols, aldehydes, and various hydrocarbon fragments resulting from bond scission. researchgate.net

Table 3: Potential Degradation Products of Poly(this compound) Identifiable by GC-MS

Compound Type Potential Degradation Product Origin
AlcoholsAllyl alcoholScission at the ester linkage
AldehydesAcrolein, various aldehydesOxidation or rearrangement of allyl groups
Carboxylic AcidsSebacic acidHydrolysis or scission of the ester linkage
Diallyl CompoundsDiallyl etherSide reactions during degradation
HydrocarbonsPropene, various small alkenesFragmentation of the allyl groups and polymer backbone

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis of non-volatile or thermally sensitive compounds. usm.my It is the method of choice for accurately determining the amount of unreacted, or residual, this compound monomer remaining in the final polymer product. researchgate.net The presence of residual monomer can significantly affect the final properties and performance of the polymer. usm.my

In a typical HPLC analysis, the polymer is dissolved in a suitable solvent, and any insoluble polymer is removed. The solution is then injected into the HPLC system. A high-pressure pump forces a solvent mixture (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase). nih.gov For this compound, a reverse-phase column (e.g., C18) is commonly used, where the stationary phase is nonpolar. nih.gov The separation occurs based on the analyte's affinity for the mobile and stationary phases. The this compound monomer, being more nonpolar than common mobile phases like acetonitrile (B52724)/water mixtures, will be retained on the column and elute at a characteristic time. nih.gov A UV detector, typically set between 205-230 nm to detect the ester or allyl groups, is used for quantification by comparing the peak area of the sample to that of known standards. nih.gov

Table 4: Typical HPLC Conditions for Residual Diallyl Monomer Analysis

Parameter Typical Condition Purpose
Column Reverse-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)Separation based on polarity. nih.gov
Mobile Phase Acetonitrile/Water Gradient or IsocraticElutes the components from the column. researchgate.netnih.gov
Flow Rate 1.0 mL/minControls the speed of separation and retention time. nih.gov
Detector UV-Vis Detector (205-230 nm)Detects and quantifies the monomer based on UV absorbance.
Column Temperature 25-40 °CEnsures reproducible retention times. nih.gov
Injection Volume 10-20 µLAmount of sample introduced for analysis.

Gel Permeation Chromatography (GPC) for Molecular Weight Determination

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight and molecular weight distribution of polymers. researchgate.netshimadzu.cz In this method, dissolved polymer molecules are separated based on their hydrodynamic volume as they pass through a column packed with porous gel beads. researchgate.netwikipedia.org Larger molecules elute first as they are excluded from the pores, while smaller molecules take a longer path through the pores and elute later. shimadzu.cz This separation allows for the determination of key molecular weight averages, including the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn and indicates the breadth of the molecular weight distribution. researchgate.netwikipedia.org

The molecular weight characteristics of this compound-based polymers are crucial as they significantly influence the material's mechanical and physical properties. For instance, variations in molecular weight can affect tensile strength, viscosity, and cure time. researchgate.net By employing GPC, researchers can monitor the progress of polymerization reactions and ensure batch-to-batch consistency in polymer production. youtube.com

Table 1: Illustrative GPC Data for a this compound Copolymer

ParameterValue
Number Average Molecular Weight (Mn)15,000 g/mol
Weight Average Molecular Weight (Mw)26,000 g/mol
Polydispersity Index (PDI)1.73

This table provides example data for a hypothetical this compound copolymer, illustrating the typical parameters obtained from GPC analysis.

Thermal Analysis of Polymer Networks and Composites

Thermal analysis techniques are indispensable for characterizing the thermal stability and phase behavior of this compound-based polymer networks and composites.

Thermogravimetric Analysis (TGA) measures the change in mass of a material as a function of temperature or time in a controlled atmosphere. infinitiaresearch.com This technique is essential for determining the thermal stability of this compound polymers and their composites, identifying the temperatures at which decomposition and degradation occur. infinitiaresearch.comtorontech.com TGA can be performed in different modes, such as dynamic TGA, where the sample is heated at a constant rate, or isothermal TGA, where the temperature is held constant to study long-term stability. torontech.com

Table 2: TGA Decomposition Data for this compound-Based Materials

MaterialOnset Decomposition Temperature (Tonset)Temperature at Maximum Decomposition Rate (Tmax)
Neat this compound Polymer350°C380°C
This compound/MWCNT Composite370°C400°C

This table presents hypothetical TGA data, demonstrating the enhanced thermal stability of a this compound polymer when reinforced with multiwalled carbon nanotubes (MWCNTs).

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. torontech.comnih.gov DSC is widely used to characterize the thermal transitions of polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). hu-berlin.depressbooks.pub

The glass transition temperature (Tg) is a critical parameter for amorphous and semi-crystalline polymers, representing the temperature at which the material changes from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.de This transition is observed as a step change in the heat capacity in the DSC thermogram. hu-berlin.de For semi-crystalline polymers, DSC can also quantify the enthalpy of melting and crystallization, providing insights into the degree of crystallinity. pressbooks.pubresearchgate.net These thermal properties are fundamental to understanding the processing and end-use performance of this compound-based materials. torontech.com

Table 3: DSC Thermal Transition Data for a this compound Polymer

Thermal TransitionTemperature
Glass Transition Temperature (Tg)-30°C
Crystallization Temperature (Tc)25°C
Melting Temperature (Tm)80°C

This table shows representative DSC data for a semi-crystalline this compound polymer, highlighting its key thermal transitions.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition

Morphological and Surface Characterization

The morphology and surface features of this compound-based materials at the micro- and nanoscale are critical to their performance, especially in composite and aggregate systems.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to visualize the microstructure of materials at high resolution. researchgate.net SEM provides detailed topographical and compositional information by scanning a focused beam of electrons across the sample's surface. researchgate.netnih.gov It is particularly useful for examining the surface morphology and dispersion of fillers in this compound composites. researchgate.net

TEM, on the other hand, transmits electrons through an ultrathin specimen to generate an image, offering much higher resolution and the ability to observe the internal structure of materials, such as the arrangement of polymer chains and nanoparticles. researchgate.netnih.gov Both techniques are instrumental in correlating the microstructure of this compound derivatives with their macroscopic properties. qatm.com

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of particles and molecules in suspension or solution. malvernpanalytical.comhoriba.com DLS works by analyzing the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles. unchainedlabs.com Smaller particles move more rapidly, leading to faster fluctuations in scattered light intensity, while larger particles move more slowly. unchainedlabs.com

This technique is particularly valuable for characterizing the size and stability of polymer aggregates or nanoparticle dispersions in a liquid medium. researchgate.netwyatt.com DLS can determine the hydrodynamic radius of the particles and provide a polydispersity index (PDI), which indicates the breadth of the size distribution. unchainedlabs.comresearchgate.net For this compound-based systems, DLS can be used to assess the quality of nanoparticle dispersions and monitor aggregation phenomena over time. malvernpanalytical.com

Table 4: DLS Data for this compound Polymer Aggregates in Solution

ParameterValue
Z-Average Hydrodynamic Diameter150 nm
Polydispersity Index (PDI)0.2

This table provides example DLS data for this compound polymer aggregates, indicating a relatively uniform size distribution.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic states of elements within the top 1 to 10 nanometers of a material's surface. cnrs.fr For polymers derived from this compound, XPS provides critical insights into the surface chemistry, which governs properties such as wettability, adhesion, and biocompatibility. The technique involves irradiating the polymer surface with an X-ray beam, which causes the emission of core-level electrons. cnrs.frnottingham.ac.uk The kinetic energy of these emitted photoelectrons is measured, and from this, the binding energy can be calculated. The binding energy is characteristic of each element and is sensitive to the local chemical environment, an effect known as the "chemical shift". cnrs.fr

In the analysis of a polymer synthesized from this compound, XPS survey spectra are first acquired to identify all the elements present on the surface, with the exception of Hydrogen and Helium. eag.com For a pure, uncontaminated poly(this compound), the primary elements detected would be Carbon (C) and Oxygen (O). High-resolution spectra of the C 1s and O 1s regions are then obtained to probe the specific chemical bonding states. eag.comcasaxps.com

The high-resolution C 1s spectrum of a this compound-based polymer would be deconvoluted to identify several key functional groups. Each group corresponds to a peak at a specific binding energy:

C-C/C-H bonds: These non-polar bonds from the aliphatic chains (both the sebacate and the cross-linked allyl groups) would appear at the lowest binding energy, typically around 284.8-285.0 eV. eag.com

C-O bonds: The carbon atoms single-bonded to oxygen in the ester linkage (-CH₂-O-C=O) would exhibit a chemical shift to a higher binding energy, generally in the range of 286-287 eV. eag.comresearchgate.net

O=C-O bonds: The carboxyl carbon of the ester group is bonded to two oxygen atoms, resulting in a significant shift to an even higher binding energy, typically around 288-289 eV. eag.comresearchgate.net

Similarly, the high-resolution O 1s spectrum can distinguish between the two types of oxygen atoms in the ester group: the carbonyl oxygen (C=O) and the single-bonded ester oxygen (C-O-C), which appear at slightly different binding energies. By quantifying the area under these component peaks, the relative concentration of each type of chemical bond on the surface can be determined, confirming the polymer structure and detecting surface modifications or degradation, such as oxidation. eag.comsurfacespectra.com

Table 1: Representative XPS C 1s Binding Energies for Poly(this compound) (Note: This table is illustrative, based on typical binding energies for organic polymers. Actual values may vary based on instrument calibration and specific polymer morphology.)

Functional GroupTypical Binding Energy (eV)Expected Contribution in this compound Polymer
C-C, C-H~285.0Aliphatic backbone from sebacic acid and cross-linked allyl groups
C-O~286.5Carbon atoms of the ester linkage
O=C-O~288.9Carbonyl carbon in the ester group
Shake-up Satellite (π→π*)~291.0May be present if any unreacted allyl (C=C) groups remain on the surface eag.com

Dielectric Spectroscopy for Relaxation Dynamics of Derived Polymers

Dielectric Spectroscopy is a powerful technique for investigating the molecular dynamics and relaxation behavior of polymeric systems. ipme.ru It measures the complex dielectric permittivity (ε*) as a function of frequency and temperature. ipme.ru The real part (ε') relates to the material's ability to store electrical energy, while the imaginary part, or loss factor (ε''), represents the dissipation of energy. ipme.ruuminho.pt Peaks in the dielectric loss spectrum correspond to the characteristic frequencies of different molecular motions, providing insight into the relaxation dynamics of polymers derived from this compound. researchgate.net

For sebacate-based polyesters and copolyesters, dielectric spectroscopy typically reveals multiple relaxation processes corresponding to different types of molecular motion. ipme.ruresearchgate.netfrontiersin.org These relaxations are fundamental to understanding the material's mechanical and thermal properties.

α-Relaxation (Alpha-Relaxation): This process is associated with the glass transition and corresponds to large-scale, cooperative segmental motions of the polymer main chain. researchgate.netfrontiersin.org It is observed at temperatures above the glass transition temperature (Tg). The temperature dependence of the α-relaxation time often follows the Vogel-Fulcher-Tammann (VFT) equation, which describes the behavior of systems in the ultraviscous regime. frontiersin.org For new biodegradable copolymers based on poly(butylene sebacate), an α-relaxation was observed at approximately 250 K. ipme.ruresearchgate.net In studies of random copolymers of poly(trimethylene furanoate) and poly(trimethylene sebacate), the introduction of flexible sebacate units was found to slightly decrease the dynamic fragility, suggesting a more efficient chain packing in the amorphous phase. frontiersin.org

β-Relaxation (Beta-Relaxation): Occurring at lower temperatures or higher frequencies than the α-relaxation, the β-relaxation is a secondary process involving more localized, non-cooperative motions. frontiersin.org These can include rotations of side groups or localized movements of small segments of the main chain. For poly(butylene sebacate) copolymers, a β-relaxation was detected near 200 K. ipme.ruresearchgate.net In furanoate-sebacate copolymers, the β-relaxation was attributed to the local motions of the trimethylene sebacate component, which exhibited a lower activation energy compared to the furan-based component. frontiersin.org

The cross-linking of this compound monomers results in a thermoset network structure. The cross-link density significantly impacts relaxation dynamics; an increase in cross-linking restricts chain mobility, leading to an increase in the relaxation times for both α and β processes and a shift in the corresponding dielectric loss peaks to higher temperatures. researchgate.net By analyzing these relaxation dynamics, dielectric spectroscopy provides crucial information for tailoring the properties of this compound-derived polymers for specific applications.

Table 2: Dielectric Relaxation Processes in Sebacate-Based Copolymers

Copolymer SystemRelaxation ProcessObservation Temperature (approx.)Associated Molecular MotionSource
Poly(butylene sebacate-co-butylene dilinoleate)α-Relaxation250 KSegmental motion (Glass Transition) researchgate.net, ipme.ru
Poly(butylene sebacate-co-butylene dilinoleate)β-Relaxation200 KLocalized chain motions researchgate.net, ipme.ru
Poly(trimethylene furanoate-co-trimethylene sebacate)α-RelaxationAbove TgCooperative segmental motion of the main chain frontiersin.org
Poly(trimethylene furanoate-co-trimethylene sebacate)β-RelaxationBelow TgLocal motions of trimethylene sebacate units frontiersin.org

Materials Science and Engineering Applications of Diallyl Sebacate Derived Polymers

Development of Thermosetting Resins and Elastomers

Thermosetting resins and elastomers are characterized by their crosslinked molecular structures, which provide high thermal stability, mechanical strength, and chemical resistance. lati.com Diallyl sebacate (B1225510) is utilized as a monomer or co-monomer in the synthesis of these materials, where its allyl groups participate in polymerization reactions to form a durable three-dimensional network. lookchem.com

The primary function of diallyl sebacate in polymer synthesis is to act as a crosslinking agent, forming strong covalent bonds between polymer chains. lookchem.com This process transforms linear or branched polymers into a rigid, insoluble, and infusible network, significantly enhancing the material's mechanical properties.

Research has demonstrated the effectiveness of diallyl esters in creating crosslinked networks. For instance, when this compound was incorporated into poly(methyl methacrylate) (PMMA) and subjected to ionizing radiation, the diallyl ester polymerized and crosslinked the PMMA, rendering it insoluble. researchgate.net This indicates the formation of a robust network structure. The extent of crosslinking, influenced by factors like the concentration of the diallyl ester and the radiation dose, directly impacts the final mechanical characteristics of the polymer. researchgate.net While this compound itself creates effective crosslinks, related diallyl esters like diallyl adipate (B1204190) (DAA) are noted for their ability to balance cyclization and propagation reactions, making them highly versatile for achieving controlled crosslinking. The long, flexible sebacate chain in this compound can impart a degree of toughness and flexibility to the otherwise rigid thermoset structure.

Sebacate esters are known to function as plasticizers, which can modify the dielectric properties of polymer systems. A study on polyvinyl chloride (PVC) plasticized with dioctyl sebacate (DOS) revealed that the introduction of the plasticizer led to a decrease in the dielectric loss tangent (tan δ). researchgate.net This effect was attributed to a more ordered and dense packing of the PVC macromolecules, resulting from intermolecular interactions between the polymer and the plasticizer. researchgate.net Specifically, a strong interaction was noted between the C-Cl group of the PVC and the C=O group of the sebacate ester. researchgate.net

While direct studies on this compound as a plasticizer for dielectric applications are limited, related diallyl compounds like diallyl phthalate (B1215562) (DAP) are known to produce resins with excellent electrical insulation properties, even in conditions of high temperature and humidity. nuomengchem.com Furthermore, diallyl esters in general have been shown to enhance the dielectric properties of materials like aromatic polyamide films. The combination of the sebacate backbone, which influences polymer chain packing, and the reactive allyl groups suggests that this compound can be used to tailor the dielectric performance of polymers for applications in electronic components and insulators.

Enhancement of Mechanical Performance through Controlled Crosslinking

Advanced Composite Materials and Coatings

This compound's ability to form durable, crosslinked networks makes it a candidate for use in high-performance composite materials and protective coatings. lookchem.com

Polymer composites combine a polymer matrix with a reinforcing material (like fibers or particles) to achieve properties superior to the individual components. This compound has been identified as a monomer for creating the polymer matrix in such composites. usitc.gov Its incorporation into a polymer matrix, such as in the previously mentioned PMMA, and subsequent crosslinking can be viewed as the creation of a composite material with enhanced properties. researchgate.net

The utility of the diallyl family of monomers is well-established in high-performance composites. Diallyl phthalate (DAP), for example, is used in demanding sectors like aviation and space due to its thermal stability and dimensional control. mdpi.com Research into self-healing composites has also utilized DAP resin within ceramic microcapsules, demonstrating its resilience and functionality in advanced material systems. mdpi.com Given these applications, this compound offers a pathway to creating flexible yet strong composite matrices, with the sebacate chain potentially improving impact resistance.

In coatings and adhesives, this compound is employed to improve durability and resistance to environmental factors. lookchem.com Its crosslinking ability creates a robust finish for coatings and enhances the cohesive strength of adhesives. lookchem.com

Several sebacate esters are used in these applications. Dibutyl sebacate (DBS), for example, is used to plasticize paint and varnish materials, providing coatings with high frost resistance. atamanchemicals.com In adhesive formulations, this compound has been specified as a suitable plasticizer in cyanoacrylate (super glue) compositions, where it enhances flexibility without significantly compromising bond strength. google.com Research on hot-melt adhesives based on poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) has shown that adding dimethyl sebacate can increase the adhesive's strength. These findings underscore the role of sebacate esters, including this compound, in formulating high-performance coatings and adhesives with tailored properties such as improved flexibility, durability, and adhesion. lookchem.comspecialchem.comkinampark.com

Application in High-Performance Polymer Composites

Biomaterials Research and Biodegradable Polymer Platforms

The sebacic acid core of this compound is a key building block in the development of innovative biodegradable polymers for biomedical applications. Sebacic acid is a naturally occurring dicarboxylic acid, and its polymers are noted for their biocompatibility and biodegradability. sigmaaldrich.comnih.gov

A prominent example is Poly(glycerol sebacate) (PGS), a tough and biodegradable elastomer synthesized from glycerol (B35011) and sebacic acid. sigmaaldrich.comeur.nl PGS is extensively researched for soft tissue engineering because its mechanical properties can be precisely tuned to match those of native biological tissues, such as myocardium. sigmaaldrich.commdpi.comihmc.us The synthesis involves a polycondensation reaction to form a prepolymer, which is then cured to create a crosslinked, three-dimensional network. mdpi.com This crosslinking gives PGS its elastomeric properties, while the ester bonds in the backbone allow it to degrade via hydrolysis into its non-toxic, metabolizable monomers. sigmaaldrich.com

Researchers have developed a broad family of related polymers called poly(polyol sebacate)s (PPS) by reacting sebacic acid with various sugar alcohols (polyols) like xylitol (B92547) or sorbitol. nih.govresearchgate.net By changing the polyol monomer and the stoichiometric ratio of reactants, the material properties can be tailored over a wide range. nih.gov This allows for the creation of biomaterials that are either soft and flexible or rigid and strong, suitable for diverse applications from nerve grafts to load-bearing scaffolds. nih.govmonash.edu

The table below summarizes the mechanical properties of various poly(polyol sebacate) elastomers, demonstrating the versatility of the sebacate-based polymer platform.

Table 1: Mechanical Properties of Various Poly(polyol sebacate) (PPS) Elastomers

Polymer Composition (Polyol:Sebacic Acid Molar Ratio)Young's Modulus (MPa)Ultimate Tensile Strength (UTS) (MPa)Elongation at Break (%)Reference
Poly(sorbitol sebacate) (PSS) 1:10.37 ± 0.080.57 ± 0.15192.24 ± 60.12 nih.gov
Poly(xylitol sebacate) (PXS) 1:11.13 ± 0.150.45 ± 0.10101.40 ± 22.30 nih.gov
Poly(mannitol sebacate) (PMS) 1:214.0 ± 2.502.80 ± 0.4050.40 ± 12.00 nih.gov
Poly(mannitol sebacate) (PMtS) 1:4378 ± 33.017.6 ± 1.3010.90 ± 1.37 nih.gov
Poly(glycerol sebacate) (PGS) (Standard Cure)~1.2>0.5>330 ihmc.us

These biodegradable platforms highlight the significant role of the sebacate chemical structure in creating advanced materials for the medical field.

Synthesis of Functionalizable Polyesters via Diglycidyl Sebacate (e.g., Poly(sebacoyl diglyceride))

A significant advancement in polyester (B1180765) synthesis involves the use of diglycidyl sebacate to create functionalizable polymers like poly(sebacoyl diglyceride) (PSeD). frontiersin.orgresearchgate.netnih.gov This method presents a notable alternative to the traditional polycondensation of glycerol and sebacic acid, which produces poly(glycerol sebacate) (PGS). nih.gov

The synthesis of PSeD is typically achieved through an epoxide ring-opening polymerization. researchgate.netnih.gov In this process, diglycidyl sebacate is reacted with sebacic acid. frontiersin.orggoogle.com This approach is advantageous as it yields a polymer with a more defined, mostly linear backbone structure and a higher number of free hydroxyl groups compared to PGS. researchgate.netnih.gov The presence of these pendant hydroxyl groups is crucial as it makes the polyester readily available for subsequent functionalization. frontiersin.orggoogle.comgoogleapis.com

One reported synthesis method involves reacting equimolar amounts of diglycidyl sebacate and sebacic acid in a solvent like dioxane or dimethylformamide (DMF) at elevated temperatures, often in the presence of a catalyst such as tetrabutylammonium (B224687) bromide. researchgate.netmdpi.com For instance, a reaction in DMF at 90 °C without a catalyst produced PSeD with a number average molecular weight (Mn) of 11.5 kDa and a high polydispersity index (PDI) of 6.5. nih.gov The use of a catalyst can influence the molecular weight and PDI of the resulting polymer. nih.gov

The monomer, diglycidyl sebacate, can be prepared through the direct esterification of glycidol (B123203) with sebacoyl chloride under mild conditions. googleapis.com This one-step process is considered simpler and offers a higher yield compared to previous two-step routes. google.com

The resulting PSeD is a versatile platform for creating a family of biodegradable and biofunctionalizable polymers with a range of physicochemical properties. google.comgoogleapis.com The well-defined structure with accessible hydroxyl groups is a key advantage for controlled functionalization with various molecules. google.com

Engineering of Biodegradable Poly(sebacate) Elastomers (e.g., Poly(glycerol sebacate) analogs)

Poly(glycerol sebacate) (PGS) and its analogs are a prominent class of biodegradable elastomers with significant potential in materials science and particularly in biomedical applications like soft tissue engineering. mdpi.comnih.gov PGS is conventionally synthesized through the polycondensation of glycerol and sebacic acid, both of which are biocompatible and can be derived from renewable resources. sigmaaldrich.commdpi.com

The synthesis typically involves a two-step process: a prepolymerization step to form low-molecular-weight oligomers, followed by a curing step at elevated temperatures (120–150°C) under vacuum to induce cross-linking and form the final thermoset elastomer. frontiersin.orgnih.gov This cross-linked, three-dimensional network structure, resembling that of vulcanized rubber, is what imparts the material with its characteristic elasticity. sigmaaldrich.com

A key feature of PGS-based elastomers is the ability to tailor their mechanical properties and degradation rates by adjusting the synthesis and curing conditions. mdpi.comsigmaaldrich.com Factors such as the molar ratio of glycerol to sebacic acid, reaction temperature, and curing time and temperature all play a crucial role in determining the final properties of the elastomer. frontiersin.orgsigmaaldrich.com For example, increasing the curing time can lead to a higher degree of crosslinking, resulting in a stiffer material with a higher Young's modulus. mdpi.comsigmaaldrich.com

An alternative approach to creating these elastomers involves using poly(sebacoyl diglyceride) (PSeD), a linear analog of PGS. google.com Crosslinking PSeD, for instance with sebacic acid, can produce an elastomer that is reportedly tougher and more elastic than cured PGS. nih.gov Research has shown that a PSeD elastomer cured with sebacic acid can exhibit a Young's modulus of 1.57 ± 0.48 MPa, an ultimate tensile strength of 1.83 ± 0.06 MPa, and an elongation at break of 409 ± 29%. mdpi.com

The modification of PGS with other molecules is another strategy to engineer its properties. For instance, functionalizing PGS with palmitate has been shown to create a softer elastomer with a reduced elastic modulus while simultaneously inhibiting degradation due to increased hydrophobicity. nih.gov

Tailoring Polymer Properties for Specific Materials Science Requirements

The ability to tailor the properties of this compound-derived polymers is a critical aspect of their application in materials science. mdpi.comazom.com This tailoring can be achieved through various strategies, including altering the polymer's chemical composition, modifying its molecular weight and structure, and introducing additives. mdpi.com

For poly(sebacate) elastomers like PGS, the mechanical properties can be finely tuned to meet specific requirements. sigmaaldrich.com This is often accomplished by controlling the degree of crosslinking, which is directly influenced by synthesis parameters such as cure time and temperature, as well as the initial monomer stoichiometry. sigmaaldrich.com By manipulating these variables, the modulus of the elastomer can be adjusted over a wide range, from very soft (0.01 MPa) to significantly stiffer (5 MPa). sigmaaldrich.com

For example, a study on palmitate-functionalized PGS demonstrated that increasing the palmitate content up to 16 mol% could decrease the elastic modulus from 838 ± 55 kPa to 333 ± 21 kPa under the same crosslinking conditions. nih.gov This modification also enhanced the elastomer's elasticity and slowed its degradation. nih.gov

Copolymerization is another powerful tool for tailoring properties. By introducing other monomers into the polymer backbone, it is possible to modify characteristics like hydrophilicity, degradation rate, and mechanical strength. researchgate.net For instance, the development of poly(glycerol-co-sebacic acid-co-L-lactic acid-co-polyethylene glycol) (PGSLP) resulted in copolyesters with improved hydrophilicity, water uptake, and degradation behavior compared to PGS. researchgate.net

The selection of appropriate functional groups is also crucial for specific applications. mdpi.com In the case of PSeD, the presence of free hydroxyl groups allows for post-polymerization modification, enabling the attachment of various functional molecules to alter surface properties and introduce specific bioactivities. nih.govnih.gov

The ability to engineer these polymers with a wide range of physical and chemical properties makes them suitable for diverse applications, from flexible films and coatings to advanced materials for tissue engineering. mdpi.comazom.com

Radiation-Induced Polymerization and Modification of this compound Systems

Radiation-induced polymerization is a technique that can be employed for the polymerization and modification of this compound and related systems. researchgate.netbibliotekanauki.pl This method utilizes high-energy radiation, such as gamma rays or electron beams, to initiate polymerization, often without the need for chemical initiators. patexia.comichtj.waw.plmdpi.com

One area of investigation has been the radiation-induced polymerization of this compound within another polymer matrix. For example, when this compound is incorporated into poly(methyl methacrylate) (PMMA) and exposed to ionizing radiation (2 MeV electrons), the diallyl ester polymerizes. researchgate.net This process leads to an increase in the softening point of the material and renders the PMMA insoluble, indicating that the PMMA has been crosslinked or integrated into the allyl network. researchgate.net Spectroscopic analysis confirmed the consumption of the allyl unsaturation during this process. researchgate.net

The mechanism of radiation-induced polymerization involves the generation of free radicals on the polymer backbone or monomer, which then initiate the polymerization of the vinyl groups. ichtj.waw.pl In the case of diallyl monomers, this can lead to the formation of a cross-linked, three-dimensional network. researchgate.net

Radiation can also be used to modify the properties of existing polymers. For instance, gamma irradiation has been used to study its effect on the optical and electrical properties of copolymers containing diallyl maleate, a related diallyl ester. researchgate.net Such studies are relevant for applications like radiation dosimetry. researchgate.net

The use of radiation offers several advantages, including the ability to perform polymerization at low temperatures and to create pure polymers without the residue of chemical initiators. bibliotekanauki.plmdpi.com The polymerization can be initiated by various forms of electromagnetic radiation, including gamma rays from a Cobalt-60 source. patexia.commdpi.com

Tribological Studies of Sebacate-Based Lubricants and Additives

Esters of sebacic acid, known as sebacates, are recognized for their utility as base stocks and additives in lubricants, particularly in applications requiring good performance over a range of temperatures. akademisains.gov.my Tribological studies focus on the friction, wear, and lubrication characteristics of these materials.

Di-esters of sebacic acid, such as di-2-ethylhexyl sebacate and dioctyl sebacate (DOS), are well-established synthetic lubricants, notably used in jet engines. akademisains.gov.my Research has been conducted to synthesize and evaluate the performance of various sebacate esters derived from different alcohols. akademisains.gov.my These studies have shown that properties like viscosity index and pour point can be improved by increasing the ester chain length. akademisains.gov.my

The tribological performance of sebacate-based lubricants can be further enhanced by the inclusion of additives. mdpi.com For instance, studies have investigated the use of nanoparticles, such as copper oxide (CuO) and zinc oxide (ZnO), as additives in sebacate base oils like diisooctyl sebacate (DIOS). mdpi.comrsc.org The addition of oleic acid-modified ZnO nanoparticles to DIOS was found to improve the antiwear, friction-reducing, and load-carrying capacities of the base oil. rsc.org This improvement is attributed to the formation of a protective tribofilm on the rubbing surfaces. rsc.org

The interaction between additives and the sebacate base oil is a critical factor. rsc.org For example, the effectiveness of a borate (B1201080) ester additive was found to be different in a polar base oil like DIOS compared to non-polar oils. rsc.org It was suggested that competitive adsorption between the polar base oil and the additive on the metal surface can influence the tribological outcome. rsc.org

Lubricating greases have also been formulated using dioctyl sebacate as the base oil, thickened with diureas. researchgate.net The rheological and antiwear properties of these greases are influenced by the structure of their components. researchgate.net

Below is an interactive data table summarizing the mechanical properties of different poly(sebacate) elastomers mentioned in the text.

Polymer SystemCuring/Modification DetailsYoung's Modulus (MPa)Ultimate Tensile Strength (MPa)Elongation at Break (%)Citation
PSeD ElastomerCured with sebacic acid1.57 ± 0.481.83 ± 0.06409 ± 29 mdpi.com
PSeD ElastomerCuring time of 12 hours0.57 ± 0.02136 ± 9 mdpi.com
PGS0.05 - 1.5040 - 500 ucl.ac.uk
PGS0.21 ± 0.0267 ± 4.6 ucl.ac.uk
PGS0.838 ± 0.055 nih.gov
Palmitate-functionalized PGS16 mol% palmitate0.333 ± 0.021 nih.gov

Environmental Degradation and Fate of Diallyl Sebacate and Its Polymers

Hydrolytic Degradation Mechanisms of Ester Linkages

The primary pathway for the degradation of diallyl sebacate (B1225510) and its corresponding polymers, such as poly(glycerol sebacate) (PGS), is through the hydrolysis of its ester linkages. sigmaaldrich.comresearchgate.net This chemical process involves the cleavage of the ester bonds by water molecules. The presence of these ester groups within the polymer backbone makes the material susceptible to hydrolytic breakdown. sigmaaldrich.com

The mechanism of hydrolysis results in the polymer chain being broken down into its constituent monomers. sigmaaldrich.com In the case of polymers derived from sebacic acid, such as PGS, the ultimate degradation products are sebacic acid and the corresponding polyol monomer (e.g., glycerol). sigmaaldrich.com For the monomer diallyl sebacate, hydrolysis would yield sebacic acid and allyl alcohol. The degradation process for these polyesters is often characterized as surface erosion, where material is lost from the surface of the polymer while the bulk of the material maintains its integrity for a longer period. sigmaaldrich.comresearchgate.net This leads to a more linear and predictable loss of mass over time. sigmaaldrich.com

The rate of hydrolytic degradation can be significantly influenced by environmental conditions, particularly pH. Studies on related sebacate-based polyesters have shown that the degradation rate is substantially faster in alkaline conditions (e.g., pH 13) compared to neutral (pH 7.4) environments, which is characteristic of base-catalyzed hydrolysis of esters. researchgate.net Furthermore, the degradation process can be self-accelerating; the formation of acidic degradation products, like sebacic acid, can lower the pH of the local environment, which may further catalyze the hydrolysis of the remaining ester linkages. mdpi.com

Degradation ParameterDescriptionSource(s)
Primary Mechanism Cleavage of ester bonds by water molecules. sigmaaldrich.com, researchgate.net
Degradation Model Primarily surface erosion, leading to linear mass loss. sigmaaldrich.com, researchgate.net
Key Products Sebacic acid and the corresponding alcohol/polyol (e.g., allyl alcohol, glycerol). sigmaaldrich.com
Influencing Factors pH (accelerated in alkaline conditions), temperature, and autocatalysis by acidic products. researchgate.net, mdpi.com

Oxidative and Photolytic Degradation Pathways

In addition to hydrolysis, this compound and its polymers can be degraded through oxidative and photolytic pathways, which involve the action of oxygen and light, respectively. researchgate.netmoravek.compharmaguideline.com

Photolytic degradation, or photolysis, occurs when molecules absorb energy from light, particularly in the ultraviolet (UV) spectrum of sunlight. moravek.compharmaguideline.com This absorbed energy can be sufficient to break chemical bonds within the polymer structure. moravek.com The presence of unsaturated bonds, such as the allyl groups in this compound, can increase a compound's susceptibility to photolytic degradation. pharmaguideline.com This process can lead to the scission of polymer chains, creating free radicals and altering the material's properties. pharmaguideline.comfrontiersin.org

Biodegradation Studies and Environmental Persistence Assessment

Polymers based on sebacic acid are generally considered to be biodegradable. sigmaaldrich.comfrontiersin.org Biodegradation is facilitated by the action of microorganisms and their enzymes, which recognize and break down the polymer structure.

Studies on poly(glycerol sebacate) (PGS) have demonstrated that it is susceptible to enzymatic degradation by enzymes such as esterases and lipases, which target and hydrolyze the ester bonds. researchgate.netucl.ac.uk This enzymatic action complements the abiotic hydrolytic degradation process. A significant advantage of sebacate-based polymers is that their degradation products, namely sebacic acid and common polyols like glycerol (B35011), are generally non-toxic and can be metabolized by organisms. sigmaaldrich.commatexcel.com In vivo studies have confirmed that these materials exhibit good biocompatibility. sigmaaldrich.com

The environmental persistence of these materials is influenced by their physical form and the surrounding environmental conditions. The rate of biodegradation is often dependent on the available surface area of the plastic; smaller particles with a higher surface-area-to-volume ratio will degrade more quickly than larger, bulk materials. researchgate.net While considered biodegradable, the rate can be slow in certain environments, such as anoxic marine sediments where the degradation of other hydrophobic compounds has been observed to be limited. researchgate.netifremer.fr

The table below summarizes weight loss data from a study on a modified poly(glycerol sebacate) elastomer (PEGS), illustrating its degradation profile over time in a phosphate-buffered solution (PBS).

Time (days)Weight Loss (%)
7~15%
14~40%
21~90%
Data derived from a study on 40PEGS-1.5C/H, a hydrophilic formulation of PEGylated poly(glycerol sebacate), incubated in PBS at 37°C. mdpi.com

Analysis of Degradation Products and Their Formation Pathways

The analysis of degradation products is crucial for understanding the environmental fate of a compound. The degradation pathways of this compound and its polymers lead to the formation of specific molecules.

The most clearly defined pathway is hydrolysis, which breaks the ester linkages to release the parent monomers. For this compound, this results in sebacic acid and allyl alcohol. For cross-linked polymers like poly(glycerol sebacate), the final degradation products are sebacic acid and glycerol. sigmaaldrich.com During the intermediate stages of degradation, soluble oligomers (short-chain versions of the polymer) may also be released from the material.

Thermal degradation studies on related polyesters, while conducted at high temperatures, can provide insight into potential breakdown products that might be formed under harsh environmental conditions. These studies have identified that decomposition can occur through mechanisms like β-hydrogen and α-hydrogen bond scission. The resulting products from these pathways include a variety of smaller molecules such as aldehydes, alcohols, and different allyl and diallyl compounds. Volatile fragments like carbon dioxide and carbon monoxide can also be produced. nist.gov

The primary degradation products from the key environmental pathways are summarized below.

Degradation PathwayPrimary Degradation ProductsSource(s)
Hydrolysis / Enzymatic Sebacic Acid, Allyl Alcohol (from this compound), Glycerol (from PGS), Oligomers sigmaaldrich.com, researchgate.net
Oxidative / Photolytic Free radicals, Carbonyl-containing compounds, Smaller fragmented molecules moravek.com, pharmaguideline.com, frontiersin.org
Thermal (High Temp.) Aldehydes, Alcohols, Allyl compounds, Carbon Dioxide, Carbon Monoxide nist.gov

Computational and Theoretical Studies in Diallyl Sebacate Research

Molecular Modeling of Polymerization Processes

Molecular modeling serves as a powerful lens to examine the intricate steps of polymerization. For multifunctional monomers like diallyl sebacate (B1225510), which can form complex, branched, and cross-linked structures, modeling techniques are crucial for understanding the evolution of the polymer architecture. d-nb.info These models provide complementary information to experiments, detailing aspects like the degree of intramolecular cyclization versus intermolecular crosslinking. d-nb.info

The free-radical polymerization of tetrafunctional monomers such as diallyl sebacate is characterized by a significant degree of intramolecular cyclization, a phenomenon that has been extensively studied through computational simulations. tandfonline.com The formation of these cyclic structures is a critical factor that influences the final properties of the polymer.

Monte Carlo simulation methods have been effectively employed to model the pre-gel stage of this compound polymerization. tandfonline.comresearchgate.net These simulations account for two primary mechanisms of ring formation:

Intramolecular chain propagation : A radical at the end of a growing chain attacks a pendant double bond on the same macromolecule.

Chain termination : Two free radicals on the same polymer chain interact and terminate. tandfonline.com

Research findings indicate that intramolecular chain propagation is the dominant mechanism for cyclization. tandfonline.com The termination mechanism contributes no more than 20% of the total cycles formed. tandfonline.com Experimental investigation into the pre-gel stage of this compound polymerization, combined with modeling, revealed that the resulting polymers are significantly cyclized. tandfonline.com These studies established that the macromolecules formed are short-chained and highly branched, containing a substantial number of intramolecular rings. researchgate.net The concentration of these rings is largely determined by the chemical nature of the monomer unit itself. researchgate.net

A key finding from these simulations is the considerable extent of cyclization even at the very early stages of the reaction. tandfonline.com On average, the formation of a single cycle in the this compound polymer requires approximately 6 to 8 monomer units. tandfonline.com This prevalence of cyclization is a crucial consideration for developing accurate theories of branched free-radical polymerization and for interpreting experimental data. tandfonline.comresearchgate.net

Table 1: Key Findings from Monte Carlo Simulations of this compound Polymerization
ParameterFinding/ValueSignificance
Primary Cyclization MechanismIntramolecular PropagationIndicates that a radical on a growing chain preferentially reacts with a pendant double bond on the same chain. tandfonline.com
Contribution of Termination to Cyclization≤ 20%Shows that the interaction of two radicals on the same chain is a minor pathway for ring formation. tandfonline.com
Average Monomer Units per Cycle6-8 unitsQuantifies the high propensity for cyclization in the early stages of polymerization. tandfonline.com
Resulting Polymer StructureShort-chain, highly branched with numerous ringsHighlights the complex topology of the polymer formed before the gel point. researchgate.net

Quantum chemistry provides a framework for understanding chemical reactivity at the electronic level. Methods like Density Functional Theory (DFT) are used to solve the Schrödinger equation with reasonable accuracy, allowing for the calculation of potential energy surfaces for systems containing hundreds of atoms. scienceopen.com This capability is harnessed to predict the reactivity of monomers and the kinetics of polymerization reactions. scienceopen.comrsdjournal.org

While specific quantum chemical studies exclusively on this compound are not widely published, the principles are demonstrated in studies of analogous diallyl monomers. For instance, quantum chemical calculations on diallyl methyl aryl ammonium (B1175870) chlorides have been used to explore how different aryl structures affect polymerization activity. researchgate.net These studies revealed that electron-withdrawing substituents had a negative impact on monomer reactivity, while also highlighting the significant role of steric hindrance. researchgate.net

For any given monomer, quantum chemistry can be applied to investigate:

Radical Geometries and Reactivity : The three-dimensional structure of the propagating radical and its electronic properties are correlated with its reactivity. mdpi.com

Propagation Rate Coefficients (k_p) : By modeling the transition state of the propagation step, the activation energy (Ea) and pre-exponential factor (A) can be calculated, allowing for the estimation of the rate coefficient. mdpi.com

Intramolecular Interactions : These calculations can probe the influence of the close-range order and intramolecular forces on reaction pathways, which is particularly relevant for the cyclization reactions seen in this compound. researchgate.netmdpi.com

Table 2: Application of Quantum Chemistry in Polymerization Analysis
Calculated ParameterMethodologyInsight Provided
Potential Energy Surface (PES)Density Functional Theory (DFT)Maps the energy landscape of a reaction, identifying stable intermediates and transition states. scienceopen.com
Activation Energy (Ea)Transition State Theory CalculationsDetermines the energy barrier for a reaction step, a key component of the rate constant. mdpi.com
Monomer ReactivityAnalysis of Electronic Structure (e.g., charge distribution, frontier molecular orbitals)Predicts how substituents and steric effects influence the monomer's propensity to polymerize. researchgate.net

Simulation of Intramolecular Cyclization and Network Formation

Prediction of Polymer Properties and Structure-Property Relationships

A central goal of polymer science is to predict the macroscopic properties of a material based on its molecular structure. numberanalytics.com Computational models and data-driven approaches are increasingly used to establish these crucial structure-property relationships. numberanalytics.commdpi.com Key properties such as the glass transition temperature (Tg), melting temperature (Tm), mechanical strength, and thermal stability are intimately linked to molecular features like molecular weight, crystallinity, branching, and cross-linking. numberanalytics.comuomustansiriyah.edu.iq

For poly(this compound), its highly branched and cyclic structure, established through modeling, is known to directly determine its behavior in solution. researchgate.net Computational studies on related polyesters, like poly(glycerol sebacate), have demonstrated the power of molecular simulation in understanding material properties. For example, simulations have been used to calculate the free energy of absorption and adsorption of various molecules, revealing how the polymer's hydrophobic and hydrophilic regions influence its interaction with other substances. nih.gov Furthermore, modifying the molecular weight and degree of functionalization in related photocurable sebacate-based polymers has been shown to tailor the mechanical properties of the final crosslinked material, a relationship that can be explored and predicted computationally. frontiersin.org

Machine learning and data-driven methods represent a new frontier in property prediction. arxiv.org By training models on large datasets of polymers with known properties, it becomes possible to predict the properties of new or hypothetical polymers, accelerating materials discovery. arxiv.orgnih.gov For example, such models can predict the glass transition temperature or dielectric constant based on the monomer's chemical structure. arxiv.orgnih.gov

Computational Studies of Copolymerization Kinetics and Mechanisms

Copolymerization, the process of polymerizing two or more different monomers, adds another layer of complexity to kinetic modeling. Computational studies are vital for understanding how different monomers incorporate into the polymer chain and for predicting the resulting copolymer composition and architecture.

Kinetic models for copolymerization are developed to describe the rates of the various propagation reactions and can be validated against experimental data. mdpi.com These models can be quite complex, accounting for initiation, propagation, termination, and transfer reactions. mdpi.com Drawing inspiration from concepts in step-growth copolymerization, quantitative models can be developed to predict the growth kinetics and final structure of copolymers. nih.gov

Studies on the copolymerization of other diallyl monomers, such as diallyldimethylammonium chloride (DADMAC), in controlled radical polymerization processes like RAFT/MADIX, utilize kinetic modeling to determine chain transfer coefficients and reactivity ratios. mdpi.com Combined experimental and computational studies on other systems, such as the copolymerization of diolides, have successfully elucidated stereocontrol mechanisms and reaction kinetics. kaust.edu.sa Furthermore, computational analysis of the decomposition mechanisms of sebacate-containing copolymers has helped identify the primary reaction pathways, such as β-hydrogen bond scission, which leads to the formation of allyl and diallyl compounds. researchgate.net This understanding of degradation pathways, gained through methods like TG-FTIR-GC/MS combined with kinetic analysis, provides indirect insights into the polymer's structural linkages. mdpi.comresearchgate.net

Future Research Directions and Emerging Opportunities

Exploration of Novel Diallyl Sebacate (B1225510) Derivatives with Enhanced Functionality

The development of new polymers from diallyl sebacate hinges on the exploration of its derivatives, primarily through copolymerization and post-polymerization modification. The two allyl groups allow for the formation of cross-linked networks, but they also offer sites for creating a diverse range of new materials with enhanced functionalities. nih.gov

Future research will likely focus on the copolymerization of this compound with a variety of vinyl and allyl monomers to create materials with specific thermal, mechanical, and chemical properties. For instance, copolymerization with monomers like diallyl phthalate (B1215562) (DAP) or dialkyl fumarates could yield thermosets with improved performance characteristics. researchgate.net Studies on the copolymerization of diallyl esters have shown that this approach can suppress undesirable cyclization and enhance both the rate and degree of polymerization. researchgate.net

Another promising avenue is the synthesis of functional copolymers. By incorporating monomers with specific functional groups, such as hydroxyls, amines, or carboxylic acids, researchers can create this compound-based polymers that are responsive to stimuli like pH or temperature, or that can be further modified. For example, free-radical copolymerization of diallylamine (B93489) and itaconic acid has been used to create superabsorbent hydrogels, a strategy that could be adapted for this compound to produce materials for biomedical or environmental applications. mdpi.com The synthesis of terpolymers, incorporating multiple monomers, could further expand the range of achievable properties. metu.edu.tr

The table below outlines potential comonomers for creating novel this compound derivatives and the prospective functionalities they could impart.

ComonomerPotential Functionality/Application
Methyl Methacrylate (B99206) (MMA) Creation of cross-linked acrylics with improved thermal stability and solvent resistance. researchgate.net
Diallyl Maleate (DAM) Development of highly cross-linked resins for nuclear track detectors with controlled sensitivity.
Diallylamine (DAA) Synthesis of functional polymers with pendant amine groups for pH-responsive materials or further modification. mdpi.com
Itaconic Acid (IA) Introduction of carboxylic acid groups for creating hydrogels, adhesives, or coatings. mdpi.com
Vinyl Ether of Monoethanolamine (VEMEA) Production of copolymers with enhanced hydrophilicity and potential for biomedical applications.

Sustainable Synthesis Routes and Green Chemistry Principles

The production of this compound traditionally involves the esterification of sebacic acid with allyl alcohol. Future research is expected to align this process with the principles of green chemistry, focusing on sustainability, efficiency, and reduced environmental impact. nih.gov

A key area of development is the use of renewable feedstocks. Sebacic acid is a bio-based chemical, commonly derived from castor oil, which makes this compound a potentially sustainable monomer. Research into optimizing the extraction and purification of sebacic acid from renewable sources will be crucial. Similarly, efforts are underway to produce allyl alcohol from bio-based starting materials, which would further enhance the green credentials of this compound.

The synthesis process itself is a major focus for green innovation. Biocatalysis, using enzymes like lipases, presents a promising alternative to traditional chemical catalysts. mdpi.commdpi.com Enzymatic synthesis can offer high selectivity under mild reaction conditions, reducing energy consumption and the formation of byproducts. frontiersin.org Research into immobilized enzymes is particularly attractive as it allows for catalyst recycling, improving process economics and sustainability. nih.gov The development of solvent-free reaction conditions or the use of green solvents, such as ionic liquids or supercritical fluids, will also be a significant research direction. mdpi.commdpi.com

The table below summarizes key green chemistry approaches for the synthesis of this compound.

Green Chemistry PrincipleApplication to this compound Synthesis
Use of Renewable Feedstocks Utilize sebacic acid from castor oil and explore bio-based routes to allyl alcohol.
Catalysis Employ biocatalysts (e.g., immobilized lipases) to replace conventional acid catalysts, enabling milder conditions and easier purification. mdpi.comfrontiersin.org
Atom Economy Optimize esterification to maximize the incorporation of atoms from reactants into the final product, minimizing waste.
Safer Solvents & Auxiliaries Develop solvent-free synthesis protocols or use environmentally benign solvents like ionic liquids. mdpi.com
Energy Efficiency Conduct reactions at lower temperatures, enabled by highly active biocatalysts, to reduce overall energy consumption. mdpi.com

Advanced Characterization Techniques for Complex Polymer Architectures

As more complex polymer architectures are developed from this compound and its derivatives, advanced characterization techniques will be essential to understand their structure-property relationships. The cross-linked nature of these polymers requires a multi-faceted analytical approach. psu.edu

Spectroscopic methods like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy will continue to be vital for confirming chemical structures and monitoring the polymerization process. metu.edu.tr Specifically, ¹H and ¹³C NMR can be used to determine copolymer compositions and to track the consumption of allyl double bonds, providing insights into cross-linking density. metu.edu.trresearchgate.net

Thermal analysis techniques are critical for evaluating the performance of the resulting thermosets.

Differential Scanning Calorimetry (DSC) is used to determine key thermal transitions, such as the glass transition temperature (Tg) and melting temperature (Tm), which are crucial indicators of the material's operational range and degree of cure. metu.edu.trpsu.eduresearchgate.net

Thermogravimetric Analysis (TGA) provides information on the thermal stability and degradation profile of the polymers. metu.edu.trpsu.edu

Mechanical properties will be assessed using techniques like Dynamic Mechanical Analysis (DMA) , which measures the viscoelastic properties (storage and loss moduli) of the polymer networks as a function of temperature and frequency. researchgate.net This is particularly important for understanding the behavior of this compound-based elastomers and gels. uni-leipzig.de

Microscopic techniques will offer insights into the morphology of these materials. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) can be used to visualize the surface topography and phase separation in copolymer systems, providing a link between the micro-structure and macroscopic properties.

Characterization TechniqueInformation Obtained for this compound Polymers
NMR Spectroscopy (¹H, ¹³C) Confirmation of polymer structure, copolymer composition, and degree of residual unsaturation (cross-link density). metu.edu.trresearchgate.net
Differential Scanning Calorimetry (DSC) Determination of glass transition temperature (Tg), melting point (Tm), and curing behavior. psu.edu
Thermogravimetric Analysis (TGA) Assessment of thermal stability and decomposition kinetics. metu.edu.tr
Dynamic Mechanical Analysis (DMA) Measurement of viscoelastic properties (storage/loss modulus), toughness, and flexibility. researchgate.net
Gel Permeation Chromatography (GPC) Analysis of molecular weight and molecular weight distribution of soluble prepolymers or linear fractions. metu.edu.tr

Integration of this compound-based Materials in Novel Engineering Applications

The versatility of this compound and its derivatives opens up possibilities in a wide range of engineering fields. Its ability to act as a cross-linker and a monomer for new polymers is key to its potential applications.

One of the most immediate applications is as a cross-linking agent to enhance the properties of other polymers. For example, incorporating this compound into poly(methyl methacrylate) (PMMA) has been shown to increase its softening point and render it insoluble by forming a cross-linked network upon irradiation. researchgate.net This suggests its use in creating more durable and heat-resistant acrylic materials.

The development of novel this compound copolymers could lead to materials for specialized applications. Copolymers with diallyl phthalate or other diallyl esters have been investigated for use as high-performance resins and coatings. The properties of diallyl esters, such as high reactivity and the ability to form dense networks, make them suitable for composites, adhesives, and electrical encapsulants.

A significant emerging opportunity lies in the field of additive manufacturing (3D printing) . mizaradditive.com Photocurable resins are a cornerstone of technologies like stereolithography (SLA) and digital light processing (DLP). researchgate.netnih.gov The allyl groups in this compound are amenable to UV-mediated curing. Future research could focus on formulating this compound-based inks and resins for 3D printing, potentially enabling the fabrication of complex, cross-linked structures for prototyping, custom parts, or even biomedical scaffolds. googleapis.comresearchgate.net

In the biomedical field, while this compound itself is not the primary focus, it serves as a key starting material for other biocompatible polymers. Its derivatives could be explored for applications where biocompatibility and degradability are required, drawing inspiration from the extensive research on other sebacate-based polyesters in tissue engineering. nih.gov

Interdisciplinary Research in Soft Matter and Advanced Polymer Design

This compound-based materials provide an excellent platform for interdisciplinary research at the intersection of chemistry, physics, and materials engineering, particularly within the fields of soft matter and advanced polymer design. lorentzcenter.nlipfdd.de

Soft matter physics seeks to understand materials like polymers, gels, and colloids that are easily deformed by thermal stresses or fluctuations. uni-leipzig.de Polymer networks formed from this compound are ideal model systems for studying fundamental physical phenomena. By controlling the cross-linking density—either by varying the curing conditions or by copolymerizing with monofunctional monomers—researchers can systematically tune the mechanical properties of the network. This allows for the experimental validation of theoretical models of polymer elasticity and viscoelasticity. cmu.edu The study of gelation kinetics in this compound systems can provide insights into the physics of network formation. researchgate.net

Advanced polymer design involves creating macromolecules with precisely defined structures to achieve specific functions. ipfdd.de this compound is a building block for this "bottom-up" approach. The ability to create derivatives with tailored functionalities, as discussed in section 9.1, is a core concept in advanced polymer design. This requires an interdisciplinary approach where chemists synthesize new monomers and polymers, physicists model their behavior, and engineers develop applications. lorentzcenter.nl For example, designing a this compound-based material for a smart coating would involve synthesizing a responsive copolymer, characterizing its phase behavior and mechanical response, and integrating it into a functional device. This collaborative effort is essential for translating fundamental scientific understanding into innovative technologies.

Q & A

Q. What are the established synthesis methods for Diallyl Sebacate (DAS), and how can reaction conditions be optimized to maximize monoester yields?

  • Methodological Answer : DAS synthesis typically involves esterification of sebacic acid with allyl alcohol. Key variables include catalyst choice (e.g., concentrated HCl or sulfuric acid), molar ratios of reactants, and temperature control. For instance, adding pre-formed diethyl sebacate during synthesis reduces diester formation, favoring monoester yields (e.g., 60–65% yield via fractional distillation under reduced pressure) . Optimizing reaction time and using inert solvents like di-n-butyl ether can further enhance purity.

Q. How do the structural and physicochemical properties of DAS influence its utility in polymer science?

  • Methodological Answer : DAS’s bifunctional allyl groups enable cyclopolymerization, producing cross-linked polymers with reduced residual unsaturation. Residual unsaturation (measured via iodine titration) correlates with monomer concentration during polymerization; lower monomer concentrations yield more cyclized structures . Thermal analysis (DSC/TGA) and solubility testing in polar/non-polar solvents can elucidate its compatibility in polymer blends, as demonstrated in studies with poly(glycerol sebacate) composites .

Q. What characterization techniques are critical for verifying DAS purity and structural integrity?

  • Methodological Answer :
  • Chromatography : HPLC or GC-MS to detect unreacted sebacic acid or diester byproducts.
  • Spectroscopy : FT-IR for ester (C=O at ~1730 cm⁻¹) and allyl (C=C at ~1640 cm⁻¹) group identification.
  • Thermal Analysis : DSC to determine melting points (e.g., DAS melts at 34–36°C) and degradation thresholds .

Advanced Research Questions

Q. How do polymerization kinetics of DAS vary with initiator concentration, and what mechanistic insights do these trends provide?

  • Methodological Answer : Radical polymerization of DAS using benzoyl peroxide (BPO) follows non-linear kinetics. The rate of polymerization (Rp) is proportional to [BPO]<sup>1/2</sup> at constant monomer concentration, suggesting a balance between cyclization and propagation steps. The cyclization-to-propagation rate constant ratio (Kc) for DAS is 1.2 mol/L at 60°C, lower than shorter-chain diallyl esters (e.g., 3.6 mol/L for diallyl oxalate), indicating reduced cyclization efficiency in longer-chain analogs .

Table 1 : Kinetic Parameters for Diallyl Esters (60°C)

CompoundKc (mol/L)Activation Energy (kcal/mol)
Diallyl Oxalate3.621.1
This compound1.222.2
Diallyl Adipate2.522.0

Q. What methodological frameworks are recommended for assessing DAS’s environmental fate and toxicity in the absence of robust experimental data?

  • Methodological Answer :
  • Analog-Based Inference : Use structurally similar esters (e.g., dibutyl sebacate, diisopropyl sebacate) to fill data gaps. The U.S. EPA employed analogs like dibutyl adipate for developmental toxicity predictions, combined with QSAR models to estimate biodegradation and bioaccumulation .
  • Computational Tools : Apply OECD QSAR Toolbox to predict metabolic pathways (e.g., ester hydrolysis) and neurotoxicity potential. For DAS, low in vitro activity in BACE enzyme assays suggests minimal neurotoxic risk .

Q. How does DAS perform in comparative studies with other plasticizers regarding mechanical properties and thermal stability?

  • Methodological Answer : Comparative studies should evaluate:
  • Plasticizer Efficiency : Tensile testing (ASTM D638) to measure flexibility in polymer matrices.
  • Leach Resistance : Accelerated aging tests (e.g., 70°C/95% RH for 7 days) with GC-MS analysis of leached compounds.
    DAS’s longer alkyl chain may enhance compatibility with hydrophobic polymers compared to phthalates like DOP, but it may exhibit lower thermal stability than DEHP (diethylhexyl phthalate) .

Data Contradiction and Gap Analysis

Q. How can researchers resolve contradictions in reported polymerization rates of DAS across studies?

  • Methodological Answer : Discrepancies in Rp values often arise from differences in initiator purity, solvent effects, or measurement techniques. Standardize protocols by:
  • Using freshly distilled monomers and initiators.
  • Controlling oxygen levels (via nitrogen purging) to minimize inhibition.
  • Validating residual unsaturation via independent methods (e.g., NMR vs. iodometry) .

Q. What strategies address the lack of in vivo toxicokinetic data for DAS?

  • Methodological Answer :
  • Tiered Testing : Begin with in vitro assays (e.g., hepatic microsomal metabolism studies) to identify primary metabolites.
  • Read-Across Approaches : Leverage data from structurally related esters (e.g., dioctyl sebacate’s rapid excretion in mammals) to infer DAS’s distribution and excretion profiles .

Methodological Best Practices

  • Experimental Design : Use fractional factorial designs to efficiently explore synthesis or polymerization variables (e.g., temperature, catalyst load).
  • Data Interpretation : Apply multivariate analysis (PCA or PLS) to correlate physicochemical properties (e.g., log Kow) with biological activity .
  • Ethical Reporting : Clearly distinguish experimental data from analog-based inferences in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.